molecular formula C12H12FNO2 B1406916 2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile CAS No. 1486970-94-8

2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile

Cat. No.: B1406916
CAS No.: 1486970-94-8
M. Wt: 221.23 g/mol
InChI Key: IUGWLRWWSUWPTB-UHFFFAOYSA-N
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Description

2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile is a fluorinated benzonitrile derivative featuring a 2-fluoro substituent on the aromatic ring and a tetrahydrofuran (oxolane) methoxy group at the para position. This compound combines the electron-withdrawing effects of fluorine and nitrile groups with the steric and electronic contributions of the oxolane moiety, making it relevant in agrochemical and pharmaceutical research.

Properties

IUPAC Name

2-fluoro-4-(oxolan-2-ylmethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c13-12-6-10(4-3-9(12)7-14)16-8-11-2-1-5-15-11/h3-4,6,11H,1-2,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGWLRWWSUWPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile typically involves the reaction of 2-fluoro-4-hydroxybenzonitrile with oxirane in the presence of a base. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H17FNO3
  • Functional Groups : The compound features a fluorine atom at the 2-position, a methoxy group at the 4-position, and an oxolane moiety, which influence its chemical reactivity and biological properties.

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical reactions, including:

  • Suzuki–Miyaura Coupling : A common method for forming carbon-carbon bonds, facilitating the synthesis of more complex organic molecules.
  • Oxidation and Reduction Reactions : These can modify the compound to generate derivatives with potential enhanced properties.

Biology

Research indicates that 2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile exhibits notable biological activity:

  • Antimicrobial Activity : It has shown effectiveness against various pathogens, including:
PathogenActivity Observed
Escherichia coliSignificant antibacterial activity
Pseudomonas aeruginosaModerate activity
Candida albicansAntifungal activity observed
  • Anticancer Potential : In vitro studies demonstrate its ability to inhibit cancer cell proliferation:
Cancer Cell LineIC50 Value (µM)
MCF7 (breast cancer)1.88 ± 0.11
HCT116 (colon cancer)0.39 ± 0.06
NCI-H460 (lung cancer)2.12 ± 0.15

Medicine

The compound is under investigation for its potential therapeutic applications:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, suggesting anticancer effects.
  • Mechanism of Action : The interaction with specific molecular targets can lead to apoptosis in cancer cells through activation of signaling pathways associated with cell death.

Synthesis and Characterization

A study synthesized several derivatives based on this compound, characterizing them through NMR and mass spectrometry. The derivatives were screened for antimicrobial and anticancer activities, confirming the parent compound's promising bioactivity.

Mechanistic Studies

Further investigations revealed that the compound could induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. This highlights its potential as a lead compound in drug development.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

2-Fluoro-4-hydroxybenzonitrile
  • Structure : Lacks the oxolane methoxy group, with a hydroxyl group at position 4.
  • Properties: The phenolic -OH group increases polarity and hydrogen-bonding capacity, reducing lipophilicity (lower logP) compared to the oxolane methoxy analog. This makes it more susceptible to enzymatic degradation or oxidation .
  • Applications : Primarily used as an intermediate in liquid crystal synthesis, whereas the oxolane derivative may have enhanced stability for pesticidal or medicinal applications.
8-((2-Fluoro-4-(methylthio)phenyl)amino)-2-(2-hydroxyethoxy)-7-methyl-3,4-dihydro-2,7-naphthyridine-1,6(2H,7H)-dione (Patent Compound, )
  • Structure : Features a methylthio (-SMe) group at position 4 instead of oxolane methoxy.
  • This compound is designed for anticancer applications, highlighting substituent-dependent activity .

Cyclic Ether and Sugar-like Analogs

4-(1,3-Dioxolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)benzonitrile ()
  • Structure : Contains a 1,3-dioxolane ring (two oxygen atoms) instead of oxolane (one oxygen).
  • Properties : The dioxolane group may offer greater hydrolytic stability due to its geminal oxygen atoms. This compound is synthesized via nucleophilic substitution (K₂CO₃, triazole), similar to methods that could be applied to the target compound .
  • Reactivity : The dioxolane can be hydrolyzed to a formyl group (as in ), whereas the oxolane methoxy group in the target compound is less reactive under acidic conditions.
FMAU (1-[2-Deoxy-2-fluoro-ß-D-arabinofuranosyl]-5-methyluracil) ()
  • Structure: A fluorinated nucleoside with a sugar-like arabinofuranose moiety.
  • Comparison: Both compounds incorporate fluorine and cyclic ethers, but FMAU’s anomeric center and pyrimidine base enable DNA incorporation, whereas the target compound’s benzonitrile core may interact with enzymes or receptors in agrochemical contexts.

Biological Activity

2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties is crucial for developing therapeutic agents. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

The molecular formula of this compound is C12H12FNO2C_{12}H_{12}FNO_2, and its structure includes a fluorine atom, a methoxy group, and an oxolane moiety. These functional groups may influence its interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit their biological effects through the following mechanisms:

  • Enzyme Inhibition : Many benzonitrile derivatives act as inhibitors for various enzymes, including those involved in metabolic pathways.
  • Receptor Modulation : The presence of functional groups like methoxy can enhance binding affinity to specific receptors, potentially modulating their activity.

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds with similar structures. For instance, derivatives containing a benzonitrile core have shown significant activity against fungal pathogens such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0156 to 2.0 μg/mL, indicating strong antifungal properties .

CompoundTarget OrganismMIC (μg/mL)
This compoundCandida albicansTBD
1a (R = 7Cl)Aspergillus fumigatus0.25

Antiviral Activity

The antiviral activity of benzonitrile derivatives has also been explored. Compounds structurally related to this compound have demonstrated effectiveness against various viruses by inhibiting viral replication and entry into host cells .

Study on Antifungal Efficacy

In a controlled study, a series of benzonitrile derivatives were tested against multiple fungal strains. The results indicated that modifications at the 4-position significantly enhanced antifungal activity compared to parent compounds.

Results Summary :

  • Compounds with halogen substitutions exhibited superior antifungal activity.
  • The presence of electron-withdrawing groups increased potency against resistant strains.

Study on Antiviral Properties

A recent investigation assessed the antiviral properties of several benzonitrile derivatives against respiratory syncytial virus (RSV). The study revealed that specific structural modifications led to enhanced inhibition of viral fusion with host cells.

Toxicity and Safety Profile

Toxicity assessments are critical for evaluating the safety profile of any new compound. Preliminary studies on similar compounds suggest that while some derivatives exhibit low toxicity levels, further detailed toxicological studies are necessary to ensure safety for therapeutic use.

Q & A

Q. What synthetic methodologies are effective for introducing the oxolan-2-ylmethoxy group into fluorinated benzonitrile derivatives?

The oxolan-2-ylmethoxy group can be introduced via nucleophilic substitution or palladium-catalyzed coupling. For fluorinated benzonitriles, the electron-withdrawing cyano and fluorine substituents activate the aromatic ring for substitution. A common approach involves reacting a hydroxyl-bearing precursor (e.g., 4-hydroxy-2-fluorobenzonitrile) with a tetrahydrofuran-derived electrophile, such as (oxolan-2-yl)methyl bromide, under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization should consider steric hindrance from the oxolan ring and competing side reactions (e.g., over-alkylation) .

Q. Which spectroscopic techniques are critical for characterizing 2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from the oxolan ring and aromatic protons. Fluorine’s deshielding effect alters chemical shifts, requiring ¹⁹F NMR for fluorine-specific interactions .
  • IR Spectroscopy : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups.
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns to distinguish regioisomers .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX) resolve structural ambiguities in fluorinated benzonitrile derivatives?

X-ray crystallography paired with SHELX refinement is critical for unambiguous structural determination. For this compound:

  • Use SHELXT for initial phase determination, leveraging high-resolution data to model the oxolan ring’s puckering and fluorine’s positional disorder.
  • Refine with SHELXL , applying restraints for bond lengths/angles in the oxolan moiety to mitigate thermal motion artifacts. Discrepancies between experimental and calculated geometries (e.g., dihedral angles) may indicate conformational flexibility .

Q. How should researchers address contradictions between computational and experimental data in reaction mechanism studies?

For example, if DFT calculations predict a preferred substitution site conflicting with experimental regioselectivity:

  • Re-examine solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than gas-phase computations.
  • Validate intermediates : Use in-situ IR or LC-MS to detect transient species (e.g., boronate intermediates in Suzuki couplings).
  • Reaction kinetics : Perform time-resolved NMR to compare activation barriers with computational predictions .

Q. What strategies optimize the stability of this compound under varying experimental conditions?

  • Photostability : Store in amber vials to prevent UV-induced degradation of the nitrile group.
  • Thermal stability : Avoid temperatures >100°C in solution, as the oxolan ring may undergo retro-Diels-Alder cleavage.
  • Hydrolytic resistance : Use anhydrous conditions for reactions involving protic solvents to prevent ether bond hydrolysis .

Methodological Considerations

Q. How to design experiments for analyzing the compound’s role in Suzuki-Miyaura cross-coupling reactions?

  • Substrate preparation : Synthesize a boronic ester derivative by replacing the methoxy group with a boronate (e.g., using Pd(OAc)₂ and bis(pinacolato)diboron).
  • Catalyst screening : Test Pd(PPh₃)₄, XPhos-Pd-G3, or NiCl₂(dppe) for efficiency. Monitor reaction progress via TLC or GC-MS.
  • Post-reaction analysis : Isolate coupled products (e.g., biaryl derivatives) and compare yields/selectivity against steric and electronic parameters .

Q. What analytical workflows validate purity for pharmacological studies?

  • HPLC-PDA/MS : Use a C18 column (ACN/water gradient) to detect impurities below 0.1%.
  • Elemental analysis : Confirm C, H, N, F percentages within ±0.3% of theoretical values.
  • Thermogravimetric analysis (TGA) : Ensure no solvent residues or decomposition below 200°C .

Data Contradiction Analysis

Q. How to reconcile discrepancies between NMR and X-ray data for conformational analysis?

  • Dynamic effects : NMR captures time-averaged conformations, while X-ray provides a static snapshot. Use variable-temperature NMR to assess rotational barriers of the oxolan-methoxy group.
  • Crystal packing effects : X-ray structures may show non-equilibrium conformations stabilized by lattice forces. Compare with DFT-optimized gas-phase structures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile
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2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile

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